molecular formula C8H14O2 B12506437 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- CAS No. 59892-35-2

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-

Cat. No.: B12506437
CAS No.: 59892-35-2
M. Wt: 142.20 g/mol
InChI Key: ADKXSDNPFKCVRC-UHFFFAOYSA-N
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Description

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 . This compound is characterized by the presence of a hydroxy group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps .

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxy group and the double bond within its structure allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is unique due to the presence of both a hydroxy group and a double bond within its structure. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

59892-35-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-hydroxy-5,5-dimethylhex-3-en-2-one

InChI

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5,10H,1-4H3

InChI Key

ADKXSDNPFKCVRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(C)(C)C)O

Origin of Product

United States

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